molecular formula C8H9Cl3N2O2 B13735040 Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate CAS No. 287966-52-3

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate

Katalognummer: B13735040
CAS-Nummer: 287966-52-3
Molekulargewicht: 271.5 g/mol
InChI-Schlüssel: XRPQZKSSHXCQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a trichloromethyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of Ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 1-methyl-3-(chloromethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-methyl-3-(bromomethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-methyl-3-(fluoromethyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different halomethyl groups, the trichloromethyl derivative exhibits higher reactivity and potential for forming more diverse chemical products. This makes it a valuable compound for various synthetic applications.

Eigenschaften

CAS-Nummer

287966-52-3

Molekularformel

C8H9Cl3N2O2

Molekulargewicht

271.5 g/mol

IUPAC-Name

ethyl 1-methyl-3-(trichloromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C8H9Cl3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3

InChI-Schlüssel

XRPQZKSSHXCQNQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(N=C1C(Cl)(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.